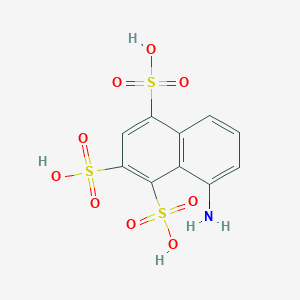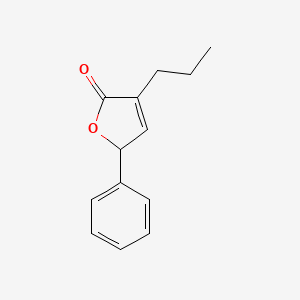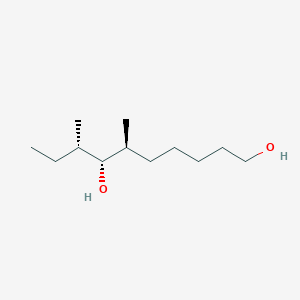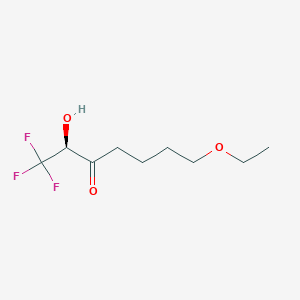![molecular formula C12H13ClN2O3 B14245802 N-[2-(Chloroimino)propanoyl]-L-phenylalanine CAS No. 188837-25-4](/img/structure/B14245802.png)
N-[2-(Chloroimino)propanoyl]-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Chloroimino)propanoyl]-L-phenylalanine is a chemical compound belonging to the family of N-chlorinated amino acids This compound is characterized by the presence of a chloroimino group attached to the propanoyl moiety, which is further linked to the L-phenylalanine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Chloroimino)propanoyl]-L-phenylalanine typically involves the chlorination of L-phenylalanine derivatives. One common method includes the reaction of L-phenylalanine with 2-chloropropionyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and a free radical trapping agent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and product quality. The use of environmentally friendly reagents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Chloroimino)propanoyl]-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloroimino group to an amino group.
Substitution: The chloroimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted phenylalanine compounds.
Scientific Research Applications
N-[2-(Chloroimino)propanoyl]-L-phenylalanine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-[2-(Chloroimino)propanoyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The chloroimino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound may also interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-chlorodiethylamine
- N-chloroalanylphenylalanine
- N-chloroglycylphenylalanine
Uniqueness
N-[2-(Chloroimino)propanoyl]-L-phenylalanine is unique due to its specific structural features, such as the presence of the chloroimino group and the L-phenylalanine backbone. These structural characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
188837-25-4 |
|---|---|
Molecular Formula |
C12H13ClN2O3 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
(2S)-2-(2-chloroiminopropanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H13ClN2O3/c1-8(15-13)11(16)14-10(12(17)18)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,14,16)(H,17,18)/t10-/m0/s1 |
InChI Key |
DFJFCONRDRGMMU-JTQLQIEISA-N |
Isomeric SMILES |
CC(=NCl)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=NCl)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)







![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)

![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
